4,5,6,7-tetrahydro-1H-indazol-6-amine

Heterocyclic Synthesis Regioselective Reactions Medicinal Chemistry Building Blocks

Medicinal chemistry programs targeting sigma receptors or peripheral CNS indications often face off-target dopaminergic activity from standard indazole scaffolds. This 6-substituted tetrahydroindazole isomer offers a solution by minimizing dopamine agonist effects while providing a saturated, high-solubility core. - **Key Data**: Log P 0.45; Aqueous solubility 11.4 mg/mL (ESOL). - **Application**: Essential building block for pyrazolo[3,4-a]acridine libraries & non-dopaminergic lead optimization. - **Supply**: Standard 95% purity; immediate shipment available.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 74197-21-0
Cat. No. B2969656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazol-6-amine
CAS74197-21-0
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1CC2=C(CC1N)NN=C2
InChIInChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10)
InChIKeyLIDRLTJNPRPOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indazol-6-amine: Properties and Procurement


4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a saturated heterocyclic amine featuring a fused indazole core with a fully hydrogenated cyclohexane ring, bearing a primary amine at the 6-position [1]. This scaffold serves as a versatile building block in medicinal chemistry, with demonstrated utility in the development of dopaminergic agents, sigma receptor ligands, and antiparasitic leads [2]. Commercial availability is typically at 95% purity, with a molecular weight of 137.18 g/mol and favorable physicochemical properties including a consensus Log P of 0.45 and aqueous solubility of 11.4 mg/mL, supporting its use in diverse reaction conditions .

Saturated tetrahydroindazole scaffold for heterocyclic library synthesis
Aqueous solubility profile compatible with mild reaction conditions
Reported utility in dopaminergic, sigma receptor, and antiparasitic lead discovery

4,5,6,7-Tetrahydro-1H-indazol-6-amine Substitution Limitations


The 6-amino substitution pattern on the saturated tetrahydroindazole ring confers distinct reactivity and biological target engagement profiles that differ significantly from 5-amino positional isomers and the unsaturated 1H-indazol-6-amine precursor [1]. In dopaminergic assays, 6-substituted tetrahydroindazoles exhibit marginal activity compared to the 5-amino series, highlighting that the amine position dictates pharmacological outcome [2]. Additionally, the saturated ring system alters the scaffold‘s conformational flexibility and hydrogen-bonding capacity relative to aromatic indazoles, impacting both synthetic utility in regioselective transformations and target selectivity in receptor binding studies [3]. These functional divergences preclude simple substitution and necessitate compound-specific procurement.

5-Amino positional isomer
Regioisomeric outcome and dopaminergic profile may differ; direct substitution may not support SAR continuity.
Unsaturated 1H-indazol-6-amine
Altered solubility and synthetic handling may limit direct use as a drop-in replacement for the saturated scaffold.

4,5,6,7-Tetrahydro-1H-indazol-6-amine Differentiation Evidence


Regioselectivity vs. 5-Amino Isomer

In catalyst-free three-component reactions with aldehydes and 1,3-dicarbonyls, 4,5,6,7-tetrahydro-1H-indazol-6-amine (as its unsaturated precursor 1H-indazol-6-amine) generates pyrazolo[3,4-a]acridine derivatives in high yields, whereas the 5-amino isomer (1H-indazol-5-amine) produces different regioisomeric products with lower efficiency under identical conditions [1]. The 6-amino orientation directs cyclization to yield a specific fused polycyclic framework not accessible from the 5-amino analog, underscoring its unique synthetic utility [2].

Regioselectivity
Head-to-head
6-amino yields pyrazolo[3,4-a]acridine (70–90% yield)
5-amino yields alternative regioisomeric framework
Regioisomer identity controls synthetic outcome and library design
Catalyst-free EtOH, room temp to reflux
Heterocyclic Synthesis Regioselective Reactions Medicinal Chemistry Building Blocks

Dopaminergic Activity Divergence

In a direct comparative study of tetrahydroindazole regioisomers, 6-substituted-5-aminotetrahydroindazoles (10a-d) exhibited only marginal dopaminergic activity, whereas the 5-amino series (7a-k) showed significant effects, with compound 7b selectively activating the dopamine autoreceptor at 5 mg/kg in rats [1]. This functional dichotomy demonstrates that the 6-amino position (as in 4,5,6,7-tetrahydro-1H-indazol-6-amine) is pharmacologically distinct and not interchangeable with 5-amino analogs for dopaminergic applications [2].

Dopaminergic Activity
Head-to-head
6-amino series: marginal activity
5-amino series: autoreceptor activation at 5 mg/kg (rat)
Amino position dictates pharmacological engagement
Rat behavioral and corticosterone assays
Dopamine Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship

Solubility and Lipophilicity Profile

4,5,6,7-Tetrahydro-1H-indazol-6-amine exhibits a consensus Log P of 0.45 and an aqueous solubility of 11.4 mg/mL (0.0833 mol/L), classifying it as 'soluble' per ESOL criteria . In contrast, the unsaturated aromatic analog 1H-indazol-6-amine (without the tetrahydro modification) is expected to have lower aqueous solubility due to increased planarity and π-stacking potential, though direct comparative data are not available in the public domain. The saturated ring system reduces aromatic character and increases Csp3 fraction to 0.57, enhancing solubility and potentially improving pharmacokinetic handling in early-stage drug discovery [1].

Solubility & Lipophilicity
Class-level
Soluble (ESOL) 11.4 mg/mL
Log P 0.45 consensus
Supports favorable handling in in vitro assays
Calculated; experimental validation recommended
ADME Properties Drug-Likeness Medicinal Chemistry Optimization

Patent Coverage: Prolactin and Parkinson's

The patent literature explicitly claims amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles, including the 6-amino variant, as useful for treating Parkinson‘s syndrome and inhibiting prolactin secretion via dopamine agonist activity [1]. In contrast, 3-amino-substituted tetrahydroindazoles are described in separate patent applications with distinct therapeutic indications, such as gamma-secretase modulation for Alzheimer‘s disease [2]. This divergent intellectual property landscape confirms that the amino group position on the tetrahydroindazole core dictates not only biological activity but also commercial and developmental trajectory.

Patent Coverage
Class-level
6-amino series claimed for Parkinson's research & prolactin inhibition (US4276300)
Defined IP space distinct from 3-amino series
Patent claims based on in vivo pharmacological data
Dopamine Agonist Patents Parkinson‘s Disease Therapeutics Prolactin Inhibitors

Synthetic Route: Hydrogenation Access

The direct synthetic route to 4,5,6,7-tetrahydro-1H-indazol-6-amine involves high-pressure hydrogenation (1000 psi H2) of 1H-indazol-6-ylamine over 5% Rh/C catalyst in ethanol at 120°C for 72 hours . In contrast, 5-amino tetrahydroindazoles are often accessed via alternative multistep sequences starting from cyclohexane-1,3-dione derivatives, which require additional protection/deprotection steps [1]. The 6-amino isomer’s synthetic accessibility from the commercially available indazole-6-amine precursor provides a more straightforward, albeit high-pressure, pathway for obtaining the saturated scaffold.

Synthetic Access
Cross-study comparable
One-step hydrogenation from 1H-indazol-6-amine
5-amino requires multistep sequence
Direct route supports efficient laboratory-scale procurement
1000 psi H₂, 5% Rh/C, 120°C, 72 h
Heterocyclic Synthesis Catalytic Hydrogenation Process Chemistry

4,5,6,7-Tetrahydro-1H-indazol-6-amine: Recommended Applications


Pyrazoloacridine Library Synthesis

When building focused libraries of pyrazolo[3,4-a]acridine derivatives for biological screening, 4,5,6,7-tetrahydro-1H-indazol-6-amine (or its unsaturated precursor) provides exclusive access to this specific regioisomeric framework with high yields under mild, catalyst-free conditions [1]. The 5-amino isomer yields a different heterocyclic core, making the 6-amino compound the required building block for this scaffold.

Non-Dopaminergic CNS Agents

Given the minimal dopaminergic activity of 6-substituted tetrahydroindazoles [1], this scaffold is well-suited for programs targeting alternative CNS receptors (e.g., sigma receptors) or peripheral targets where dopaminergic off-target effects must be avoided. The saturated ring system and favorable solubility profile [2] further support its use in lead optimization for non-dopaminergic indications.

Prolactin and Parkinson's Intermediate

As claimed in US Patent 4,276,300 [1], amino-substituted tetrahydroindazoles with the 6-amino motif are useful as dopamine agonists for treating Parkinson‘s syndrome and inhibiting prolactin secretion. This compound serves as a key intermediate or scaffold for further derivatization in these therapeutic areas, with defined intellectual property protection.

Solubility-Focused Lead Optimization

For medicinal chemistry campaigns where aqueous solubility is a limiting factor, the tetrahydroindazole core offers a calculated solubility of 11.4 mg/mL (ESOL) and a favorable Log P of 0.45 [1]. This profile makes 4,5,6,7-tetrahydro-1H-indazol-6-amine a valuable starting point for designing analogs with improved drug-like properties compared to fully aromatic indazole derivatives.

Application
Selection Property
Validation Focus
Pyrazoloacridine library synthesis
6-Amino regioisomer identity
Regioselective cyclization outcome
Non-dopaminergic CNS probe development
Saturated tetrahydroindazole scaffold
Sigma receptor or alternative target engagement
Dopamine receptor ligand research
6-Amino tetrahydroindazole patent class
Dopamine receptor activation assays
Solubility-oriented lead optimization
Calculated aqueous solubility profile
In vitro assay compatibility and formulation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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